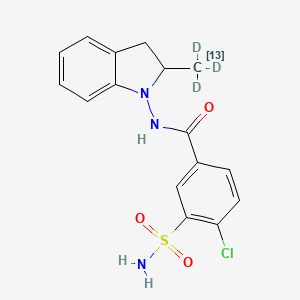

Indapamide-13C-d3

Description

Overview of Indapamide (B195227) as a Thiazide-Like Diuretic and Carbonic Anhydrase Inhibitor

Indapamide is classified as a thiazide-like diuretic, a class of drugs that promote the removal of excess salt and water from the body through urine. researchgate.netmedicinenet.com It is primarily used in the treatment of hypertension (high blood pressure) and edema associated with congestive heart failure. drugbank.comwikipedia.org

The principal mechanism of its diuretic action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron, a key functional unit of the kidney. drugbank.comresearchgate.net By blocking this transporter, Indapamide reduces the reabsorption of sodium and chloride ions back into the bloodstream, leading to increased water excretion and a subsequent reduction in blood volume. drugbank.com

In addition to its diuretic effects, Indapamide is recognized for having a direct vascular action, which contributes to its antihypertensive properties. nih.govnih.gov This may involve effects on calcium ion movement in the smooth muscle of blood vessel walls, leading to vasodilation and reduced peripheral resistance. nih.govyoutube.com

Indapamide is also known to be an inhibitor of carbonic anhydrase, an enzyme found throughout the body, including in the kidneys. nih.gov While its diuretic effect is not primarily attributed to this inhibition, its interaction with various carbonic anhydrase isoforms is a subject of pharmacological interest. nih.gov Studies have shown that Indapamide is a weaker inhibitor of the widespread isoform CA II compared to other diuretics like chlorthalidone (B1668885) but shows notable inhibitory activity against other isoforms such as CA VII, IX, XII, and XIII. nih.govacs.org A key characteristic of Indapamide is that it undergoes extensive metabolism in the body, with less than 7% of the parent drug being excreted unchanged in the urine. nih.govresearchgate.net

| Property | Description |

| Drug Class | Thiazide-like diuretic; Sulfonamide derivative. drugbank.comresearchgate.net |

| Primary Mechanism (Diuretic) | Inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. drugbank.comresearchgate.net |

| Secondary Mechanism (Antihypertensive) | Possesses direct vascular effects, potentially through calcium channel modulation. nih.govnih.gov |

| Enzyme Inhibition | Acts as a carbonic anhydrase inhibitor, with varying potency against different isoforms. nih.govnih.gov |

| Metabolism | Extensively metabolized in the body, with numerous metabolites formed. nih.govresearchgate.net |

Rationale for Deuterium (B1214612) and Carbon-13 Isotopic Labeling of Indapamide for Research Purposes

The specific labeling of Indapamide with both carbon-13 and deuterium to create Indapamide-13C-d3 serves critical functions in advanced biomedical and pharmaceutical research, primarily driven by the drug's extensive metabolism.

The primary rationale for using this compound is its application as an internal standard in quantitative bioanalytical methods, especially those using liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.com Given that Indapamide is broken down into at least 19 different metabolites, accurately measuring the concentration of the parent drug in biological fluids is a significant challenge. researchgate.netsemanticscholar.org this compound behaves identically to unlabeled Indapamide during sample extraction and chromatographic separation but is easily distinguished by the mass spectrometer due to its higher mass. alfa-chemistry.com This allows for highly precise and accurate quantification of Indapamide, which is essential for pharmacokinetic, bioavailability, and bioequivalence studies. nih.gov

The dual labeling with both ¹³C and deuterium provides a more substantial mass shift compared to labeling with either isotope alone. This larger difference in mass further minimizes the risk of signal overlap from naturally occurring isotopes in the unlabeled compound, enhancing the reliability of the analytical assay.

Furthermore, isotopically labeled Indapamide is an invaluable tool for drug metabolism studies. symeres.com By administering labeled Indapamide, researchers can more easily track and identify its various metabolites in complex biological matrices. scispace.com The distinct isotopic signature helps differentiate drug-related material from endogenous compounds, aiding in the complete characterization of the drug's metabolic fate. nih.govscispace.com This detailed understanding of how Indapamide is processed and eliminated by the body is fundamental to its development and clinical use. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3O3S |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

4-chloro-3-sulfamoyl-N-[2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]benzamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1+1D3 |

InChI Key |

NDDAHWYSQHTHNT-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Indapamide 13c D3

Chemical Pathways for Regiospecific Isotopic Incorporation of Carbon-13 and Deuterium (B1214612)

The synthesis of Indapamide-13C-d3 involves strategic incorporation of ¹³C and deuterium into specific positions of the indapamide (B195227) molecule. While specific published synthetic routes for this compound are not widely detailed in general literature, the principles of isotopic labeling suggest that precursors containing the desired isotopes would be employed during the synthesis of the indapamide core structure. For instance, the ¹³C label could be introduced via a ¹³C-labeled building block, such as a ¹³C-enriched carboxylic acid derivative or a ¹³C-labeled amine precursor, during the formation of the benzamide (B126) or indoline (B122111) moieties. Similarly, deuterium incorporation, particularly at the methyl group of the indoline ring as indicated by 'd3', would typically involve using deuterated reagents or solvents in specific reaction steps, such as reduction or methylation reactions. The goal is to achieve regiospecific labeling, ensuring that the isotopes are placed at predetermined sites within the molecule to maintain the compound's chemical integrity and analytical utility chemicalsknowledgehub.comrsc.orggoogle.com. The synthesis of such labeled compounds generally follows established indapamide synthesis pathways, with the substitution of protiated reagents with their isotopically enriched counterparts .

Isotopic Purity and Enrichment Assessment Methodologies

Accurate determination of isotopic purity and enrichment is paramount for the reliable use of this compound as an internal standard. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the primary technique for this assessment chemicalsknowledgehub.comrsc.orgnih.govresearchgate.netccspublishing.org.cnalmacgroup.comnih.govcreative-proteomics.com.

The process typically involves:

Mass Spectrometry (MS): MS instruments can differentiate between molecules based on their mass-to-charge ratio. By analyzing the mass spectrum of this compound, the relative abundance of the isotopologues containing ¹³C and deuterium can be quantified. This allows for the calculation of the percentage of isotopic enrichment. Methods often involve comparing the peak intensities of the labeled species to the natural abundance species nih.govresearchgate.net. High-resolution mass spectrometers are essential for resolving isotopic clusters and accurately determining the distribution of isotopes, especially when multiple isotopes are present or when dealing with complex molecules ccspublishing.org.cnnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy also plays a vital role in confirming isotopic enrichment and structural integrity rsc.orgwikipedia.orgopenmedscience.comckisotopes.comsigmaaldrich.com. ¹³C NMR can directly detect the presence and position of the ¹³C label, while ¹H NMR can reveal the extent of deuteration through characteristic splitting patterns or signal absence where deuterium has replaced hydrogen. NMR can provide insights into the relative percent isotopic purity by analyzing the integration of signals corresponding to labeled and unlabeled species rsc.orgwikipedia.orgopenmedscience.com.

A general methodology for determining isotopic enrichment by MS includes evaluating instrument linearity, determining the purity of the mass cluster using natural abundance analogues, calculating theoretical isotope compositions, and comparing measured isotope distributions with calculated ones nih.govresearchgate.net.

Advanced Spectroscopic Characterization for Structural and Isotopic Confirmation

Spectroscopic techniques are indispensable for unequivocally confirming the structure and the precise location and extent of isotopic labeling in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure and the environment of atomic nuclei. For this compound, NMR is used to:

Confirm Structural Integrity: ¹H and ¹³C NMR spectra confirm that the synthesized molecule possesses the expected indapamide structure. Chemical shifts and coupling constants provide definitive evidence of the molecular framework openmedscience.comckisotopes.comsigmaaldrich.com.

Verify Isotopic Labeling: The presence of the ¹³C isotope is confirmed by observing characteristic signals in the ¹³C NMR spectrum at the positions where the label was incorporated. For deuterium labeling, ¹H NMR spectra can show changes in signal intensity or the appearance of new signals due to the mass difference, or specialized deuterium NMR (²H NMR) can be employed wikipedia.orgopenmedscience.comckisotopes.com. The absence or reduction of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated (e.g., the methyl group of the indoline ring) is a direct indicator of deuteration. Furthermore, ¹H-¹³C heteronuclear correlation experiments (e.g., HSQC, HMBC) can confirm the direct attachment of the ¹³C label to specific protons rsc.orgopenmedscience.comckisotopes.comsigmaaldrich.comacs.orgnih.gov. NMR can also provide insights into the relative isotopic purity by comparing the signal intensities of labeled versus unlabeled positions rsc.orgwikipedia.orgopenmedscience.com.

High-Resolution Mass Spectrometry for Isotopic Distribution and Identity

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecule, confirming its elemental composition, and precisely quantifying the isotopic distribution.

Exact Mass Determination: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound. This confirms the presence and number of ¹³C and deuterium atoms incorporated nih.govccspublishing.org.cnnih.govnih.gov.

Isotopic Distribution Analysis: HRMS can resolve and quantify the different isotopologues present in a sample. For this compound, this means accurately measuring the relative abundances of the molecules containing the specific ¹³C and d₃ labels, as well as any potential natural abundance isotopes or incompletely labeled species nih.govccspublishing.org.cnalmacgroup.comnih.govnih.gov. This analysis is essential for calculating the isotopic enrichment and purity nih.govresearchgate.netalmacgroup.com.

Identity Confirmation: By accurately determining the mass and isotopic distribution, HRMS provides definitive confirmation of the identity of this compound, distinguishing it from other potential compounds or impurities nih.govccspublishing.org.cnnih.govnih.gov. The analysis of mass clusters, where peaks corresponding to different isotopologues are resolved, is a key aspect of this confirmation nih.govccspublishing.org.cnalmacgroup.comnih.govnih.gov.

Quantitative Bioanalytical Methodologies Employing Indapamide 13c D3 As an Internal Standard

Principles and Advantages of Isotope-Dilution Mass Spectrometry for Indapamide (B195227) Quantification

Isotope-dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. In the context of Indapamide quantification, Indapamide-13C-d3 serves as this ideal internal standard. The fundamental principle of IDMS lies in the fact that the stable isotope-labeled internal standard is chemically identical to the analyte of interest (Indapamide). Consequently, it exhibits the same physicochemical properties during sample preparation, chromatography, and ionization.

The key advantage of using this compound is its ability to compensate for variations that can occur at multiple stages of the analytical process. Any loss of analyte during sample extraction, potential degradation, or fluctuations in instrument response will affect both the native Indapamide and the labeled this compound to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly precise and accurate quantification can be achieved, effectively correcting for procedural inconsistencies and matrix effects. The use of a stable isotope-labeled internal standard is essential for correcting for interindividual variability in sample recovery. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Indapamide in biological fluids, with this compound often employed as the internal standard.

Effective chromatographic separation is crucial to distinguish Indapamide from other endogenous and exogenous components in the biological matrix, thereby minimizing interference. Ultra-Performance Liquid Chromatography (UPLC) systems are frequently utilized for their high resolution and speed. nih.govakjournals.comakjournals.com Reversed-phase chromatography is the predominant mode of separation, with C18 columns being the most common stationary phase. nih.govakjournals.comakjournals.comxjtu.edu.cn For instance, a Thermo BDS Hypersil C18 column (4.6 mm × 100 mm, 2.4 µm) has been successfully used for the simultaneous separation of Indapamide and other compounds. nih.govxjtu.edu.cn In another application, a Kinetex C18 column (100 × 2.1 mm, 1.7 µm) was employed for the chromatographic separation of Indapamide. nih.gov The mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, to ensure optimal peak shape and retention time. akjournals.commfd.org.mknih.gov

Table 1: Examples of Chromatographic Conditions for Indapamide Analysis

| Parameter | Condition 1 | Condition 2 |

| Chromatography System | UPLC | HPLC |

| Column | Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) nih.govxjtu.edu.cn | Kinetex C18 (100 × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.2% formic acid akjournals.com | Acetonitrile and 2 mM ammonium formate (B1220265) (90:10 v/v) nih.gov |

| Flow Rate | 0.3 mL/min akjournals.com | Not Specified |

| Run Time | Not Specified | 2.5 min nih.gov |

Mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) is a commonly used ionization source for Indapamide analysis and can be operated in either positive or negative ion mode, depending on the specific method. nih.govmfd.org.mknih.gov

The most prevalent detection mode is Multiple Reaction Monitoring (MRM), which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.govmfd.org.mknih.gov For Indapamide, a common transition monitored in positive ESI mode is m/z 366.4 → 132.1. nih.gov When using a deuterated internal standard like Indapamide-d3, the corresponding transition would be m/z 369.1 → 135.0. nih.gov In negative ionization mode, the transition m/z 364.0 → 188.9 for Indapamide and m/z 367.0 → 188.9 for Indapamide-d3 have been reported. nih.gov Selected Ion Recording (SIR) is another mass spectrometric mode that has been applied for the quantification of Indapamide, where specific ions for the analyte and internal standard are monitored. researchgate.netresearchgate.net

Table 2: MRM Transitions for Indapamide and its Deuterated Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Indapamide | Positive | 366.4 | 132.1 | nih.gov |

| Indapamide-d3 | Positive | 369.1 | 135.0 | nih.gov |

| Indapamide | Negative | 364.0 | 188.9 | nih.gov |

| Indapamide-d3 | Negative | 367.0 | 188.9 | nih.gov |

The extraction of Indapamide from complex biological matrices such as whole blood or plasma is a critical step to remove interfering substances and concentrate the analyte. Two primary techniques are widely employed: liquid-liquid extraction (LLE) and protein precipitation (PP). nih.govakjournals.com

Liquid-liquid extraction involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govnih.govresearchgate.net Diethyl ether and ethyl acetate are commonly used extraction solvents for Indapamide. nih.govnih.gov Protein precipitation is a simpler and faster high-throughput alternative where a precipitating agent, typically a water-miscible organic solvent like acetonitrile, is added to the sample to denature and precipitate proteins. nih.govakjournals.com The supernatant containing the analyte is then separated by centrifugation for subsequent analysis. nih.gov

The validation of a bioanalytical method is essential to ensure its reliability. Key performance parameters are assessed according to regulatory guidelines.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For Indapamide, linear ranges of 1–250 ng/mL and 0.5-80.0 ng/ml have been reported. nih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. Both are assessed at multiple concentration levels, and for bioanalytical methods, the precision should not exceed 15% (20% at the LLOQ) and the accuracy should be within ±15% (±20% at the LLOQ). nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Indapamide, LOQs as low as 0.5 ng/mL have been achieved. nih.gov

Recovery: This parameter measures the efficiency of the extraction process. Mean recoveries for Indapamide using LLE have been reported to be around 82.40%. nih.gov

Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects. nih.gov

Table 3: Summary of Analytical Performance Parameters for an LC-MS/MS Assay for Indapamide

| Parameter | Result | Reference |

| Linearity Range | 0.5-80.0 ng/mL | nih.gov |

| Correlation Coefficient (r) | ≥0.9991 | nih.gov |

| Precision (% CV) at LOQ | 4.02% | nih.gov |

| Accuracy at LOQ | Within ±20% | nih.gov |

| Accuracy at other concentrations | Within ±15% | nih.gov |

| Lower Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |

| Mean Recovery | 82.40% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Indapamide Quantification

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of diuretics, including Indapamide, particularly in the context of doping control. akjournals.com GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte. akjournals.com For instance, methylation with methyl iodide has been a common procedure for the GC-MS analysis of polar diuretic drugs. akjournals.com Although GC-MS can provide high sensitivity and specificity, the additional sample preparation steps can make it more time-consuming compared to modern LC-MS/MS methods. akjournals.com

Application of Validated Methods in Bioanalytical Support for Pre-clinical Studies

Validated bioanalytical methods are fundamental to the successful execution of pre-clinical studies, providing critical data on pharmacokinetics (PK) and toxicokinetics (TK). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring the accuracy and precision of these methods. While specific preclinical data sets are proprietary, the application of these validated methods follows a standardized protocol, analogous to that used in clinical bioequivalence studies. The findings from these methods directly inform the understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models, which is essential for predicting its behavior in humans.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of indapamide in biological matrices. nih.gov The development and validation of these methods are performed in accordance with stringent regulatory guidelines to ensure reliability. nih.gov this compound, or its close analogue Indapamide-d3, is the preferred internal standard (IS) because its physicochemical properties are nearly identical to the analyte (indapamide), ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thereby correcting for any variability in the analytical process. nih.gov

Detailed Research Findings

In the context of pre-clinical support, a validated LC-MS/MS method is applied to analyze samples collected from animal studies (e.g., in rats or dogs) over a specified time course following administration of indapamide. nih.govnih.gov The primary research finding from this application is the concentration-time profile of the drug in the chosen biological matrix, typically whole blood or plasma. nih.govresearchgate.net Because indapamide is extensively bound to erythrocytes, analysis in whole blood is often considered more appropriate and precise. researchgate.net

From the concentration-time data, key pharmacokinetic parameters are calculated. These parameters include:

Cmax (Maximum Concentration): The highest concentration of the drug observed in the biological matrix.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time, which reflects the extent of absorption.

t1/2 (Half-life): The time required for the drug concentration to decrease by half, indicating the rate of elimination.

These findings are critical in pre-clinical stages for comparing different formulations, assessing dose proportionality, and establishing the safety profile of the drug candidate before it proceeds to human trials. For instance, studies in dogs have been used to define the fundamental pharmacokinetic parameters and determine the bioavailability of indapamide formulations. nih.gov The data generated allows researchers to understand how the drug is handled in a biological system, which is a prerequisite for further development. nih.gov

The tables below present typical validation summary data for a bioanalytical method used for such studies and an example of the pharmacokinetic data that would be generated.

| Validation Parameter | Typical Finding/Result | Source |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Internal Standard | Indapamide-d3 | nih.gov |

| Biological Matrix | Human Whole Blood | nih.govnih.gov |

| Linearity Range | 0.25 - 50.0 ng/mL | nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 | nih.gov |

| Accuracy | Within ±15% of nominal values | nih.gov |

| Precision (%CV) | < 15% | nih.gov |

| Mean Recovery | >80% for both Indapamide and IS | nih.gov |

| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) | Source |

|---|---|---|---|

| Cmax (Maximum Concentration) | ng/mL | 49.5 ± 5.5 | researchgate.net |

| Tmax (Time to Cmax) | h | 1.9 ± 0.6 | researchgate.net |

| AUC₀-t (Area Under the Curve) | ng·h/mL | 859.5 ± 160.9 | researchgate.net |

| t½ (Elimination Half-life) | h | 22.5 ± 5.9 | researchgate.net |

The successful application of these robustly validated bioanalytical methods in pre-clinical studies provides the reliable data necessary to make informed decisions in the drug development process. The use of this compound as an internal standard is a key component in achieving the high level of accuracy and precision required for these pivotal studies.

Pharmacokinetic and Metabolic Investigations Utilizing Indapamide 13c D3 As an Isotopic Tracer

Elucidation of Indapamide (B195227) Metabolic Pathways through Labeled Analogs

Isotopically labeled indapamide is instrumental in delineating the biotransformation pathways of the parent drug. By tracing the distinctive mass of Indapamide-13C-d3 and its subsequent metabolites, researchers can map its metabolic journey with high fidelity, overcoming the challenges of background interference in biological matrices.

In vitro models are fundamental for initial metabolic screening. Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.netflinders.edu.au When this compound is incubated with human liver microsomes in the presence of necessary cofactors like NADPH, it undergoes metabolic changes that mimic phase I biotransformation in the liver. bioivt.comnih.gov

The use of this compound allows for unambiguous detection of metabolites by liquid chromatography-mass spectrometry (LC-MS). The mass shift from the stable isotopes ensures that the detected compounds are unequivocally derived from the administered drug. researchgate.net Further studies utilize recombinant enzymes—individual CYP isoforms expressed in cellular systems—to pinpoint the specific enzymes responsible for each metabolic step. nih.gov This approach provides a granular view of the metabolic process, identifying which enzymes are critical to indapamide's clearance. researchgate.net

Through systematic studies using a panel of recombinant human CYP isoforms, specific enzymes responsible for indapamide's metabolism have been identified. ualberta.canih.gov Research has demonstrated that CYP3A4 is the primary enzyme involved in the oxidative metabolism of indapamide. researchgate.netnih.gov It facilitates several key reactions, including hydroxylation, carboxylation, and dehydrogenation. drugbank.com

In addition to the principal role of CYP3A4, studies have indicated the involvement of other isoforms. CYP2C19 has also been identified as a contributor to the biotransformation of indapamide. ualberta.casemanticscholar.org The use of this compound in assays with these specific recombinant enzymes allows for precise measurement of the formation rate of various metabolites, confirming the functional role and relative contribution of each CYP isoform. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Indapamide Metabolism

| Isoform | Role in Indapamide Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary enzyme responsible for major oxidative pathways including dehydrogenation and hydroxylation. | ualberta.canih.govsemanticscholar.org |

| CYP2C19 | Secondary contributing enzyme to overall biotransformation. | ualberta.casemanticscholar.org |

Indapamide is subject to extensive metabolism, with studies identifying up to 19 different metabolites. researchgate.netsci-hub.se The application of labeled analogs like this compound is crucial for the structural characterization of these derivatives. The distinct isotopic signature helps in tracking the molecular fragments during tandem mass spectrometry (MS/MS) analysis, aiding in the precise identification of metabolic modifications.

Key metabolic pathways include the dehydrogenation of the indoline (B122111) ring to form an indole (B1671886) derivative and hydroxylation at various positions on the molecule. ualberta.casemanticscholar.org For instance, one metabolite, identified as M1, shows a mass signal corresponding to the addition of an oxygen atom (hydroxylation). semanticscholar.org Another metabolite results from dehydrogenation, showing a mass loss of two hydrogen atoms. researchgate.net

Table 2: Selected Metabolites of Indapamide Identified Using Mass Spectrometry

| Metabolite Name/Identifier | Biotransformation | Analytical Finding (m/z [M-H]⁻) | Reference |

|---|---|---|---|

| M5 | Dehydrogenation | 362 | researchgate.net |

| M1 | Hydroxylation | 380 | researchgate.net |

| M3 / M4 | Oxidation | 378 | researchgate.net |

| M2 | Hydroxylation of Indole | 394 | researchgate.net |

| Hydroxyl-indapamide | Hydroxylation | m/z 382 [M+H]⁺ | semanticscholar.org |

| Dehydrogen-indapamide | Dehydrogenation | - | ualberta.casemanticscholar.org |

Note: The m/z values are based on studies with unlabeled indapamide and would be shifted accordingly when using this compound.

Computational, or in silico, modeling serves as a predictive tool in drug metabolism studies. These models use the structure of a drug molecule to predict its potential interactions with metabolizing enzymes and forecast likely metabolic pathways. For indapamide, in silico predictions have been correlated with experimental results, particularly regarding the role of CYP3A4 in its dehydrogenation. researchgate.net Data generated from in vitro studies using this compound provide essential real-world data to validate and refine these predictive models, enhancing their accuracy for future drug development.

Comparative Pharmacokinetic Studies Across Animal Models with Labeled Indapamide

To understand how a drug will behave in humans, researchers often conduct pharmacokinetic studies in various animal models. Using a labeled form of indapamide, such as the historically used 14C-indapamide, allows for the tracking of the drug and its metabolites throughout the body. sci-hub.se These studies have been performed in species such as the rat and dog to compare with human data. researchgate.netsemanticscholar.org Results indicate that while common metabolic pathways exist across these species, the dog's pharmacokinetic profile is more similar to that of humans than the rat's. researchgate.netsci-hub.se

A key aspect of indapamide's pharmacology is its distribution within the body. Isotopic labeling has been crucial in revealing its high affinity for specific tissues. Studies have shown that indapamide is extensively and preferentially bound to erythrocytes (red blood cells). drugbank.comnih.gov Furthermore, a significant portion of the drug is taken up by the vascular wall. researchgate.netsci-hub.se This localized concentration in blood vessels is thought to contribute to its direct vascular effects. nih.gov The use of a tracer like this compound enables precise quantification of the drug in these specific tissues, providing critical insights into its mechanism of action.

Investigation of Elimination Pathways (e.g., Biliary Excretion)

Indapamide is extensively metabolized, with a smaller fraction of the parent drug being excreted unchanged. nih.gov The primary route of elimination is through the kidneys, with approximately 70% of the administered dose being excreted in the urine. nih.govresearchgate.net However, a significant portion, around 23%, is eliminated via the feces. nih.govresearchgate.net This fecal excretion is indicative of biliary and/or intestinal secretion of the drug and its metabolites.

In preclinical animal models, biliary excretion has been identified as the predominant route of elimination. nih.govresearchgate.net This highlights the crucial role of the liver in clearing indapamide. The hepatic clearance of indapamide is dominant over renal clearance, with renal clearance accounting for less than 10% of the total systemic clearance of the parent drug. nih.gov The drug undergoes extensive biotransformation in the liver to numerous metabolites, which are then excreted through urine and bile. researchgate.net

| Excretion Route | Percentage of Administered Dose | Notes |

|---|---|---|

| Urine | ~70% | Primarily consists of metabolites; less than 7% is unchanged indapamide. nih.gov |

| Feces | ~23% | Suggests significant biliary and/or intestinal excretion. nih.govresearchgate.net |

Role of Protein Binding in Indapamide Distribution and Elimination

The distribution and elimination kinetics of indapamide are significantly influenced by its extensive binding to blood components. This compound can be used as an internal standard in studies designed to quantify the extent of this binding.

Indapamide exhibits a high affinity for both plasma proteins and erythrocytes. The binding to plasma proteins is approximately 76-79%. nih.govresearchgate.net Unlike many acidic drugs, indapamide binds with high affinity primarily to alpha-1-acid glycoprotein (B1211001) (AAG), and to a lesser extent to albumin and lipoproteins. nih.govsci-hub.se This binding profile is more typical for basic drugs and is attributed to indapamide being predominantly in a neutral, unionized state at physiological pH. sci-hub.se

A unique characteristic of indapamide is its substantial binding to erythrocytes, which are the main binding component in the blood. nih.gov Over 80% of indapamide in the blood is associated with erythrocytes, binding via a high-affinity, saturable process. nih.gov This extensive binding to red blood cells, along with plasma proteins, affects the drug's distribution in the body and its availability for metabolism and excretion. nih.gov Variations in hematocrit or concentrations of binding proteins like AAG could potentially alter the pharmacokinetics of indapamide. sci-hub.se

| Blood Component | Binding Percentage / Affinity | Key Binding Proteins |

|---|---|---|

| Plasma Proteins | ~76-79% nih.govresearchgate.net | Alpha-1-acid glycoprotein (high affinity), Albumin, Lipoproteins nih.gov |

| Erythrocytes (Red Blood Cells) | >80% of total blood-bound drug nih.gov | High-affinity, saturable binding nih.gov |

Investigation of Pre-clinical Drug-Drug Interactions Affecting Indapamide Metabolism and Pharmacokinetics

The potential for drug-drug interactions is a critical aspect of preclinical evaluation. Isotopic tracers like this compound are invaluable in in-vitro and in-vivo studies designed to probe these interactions. Indapamide is extensively metabolized by cytochrome P450 (CYP) enzymes, making it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.govresearchgate.net

Preclinical studies using human liver microsomes have identified CYP3A4 and CYP2C19 as the primary enzymes involved in indapamide metabolism. nih.govresearchgate.net Investigations into the effects of co-administering other antihypertensive agents have revealed significant interactions. For example, dihydropyridine (B1217469) calcium channel blockers such as felodipine (B1672334), nifedipine, and nitrendipine (B1678957) have been shown to significantly inhibit the metabolism of indapamide in vitro. nih.govsemanticscholar.org

In one study, felodipine, nifedipine, and nitrendipine demonstrated maximum inhibitory rates of 82.6%, 72%, and 95%, respectively, on indapamide metabolism. nih.govresearchgate.net Subsequent in-vivo studies in rats confirmed these findings, showing that co-administration of felodipine significantly increased the plasma concentration and prolonged the half-life of indapamide. nih.govresearchgate.net These findings suggest that combining indapamide with certain calcium channel blockers could alter its pharmacokinetic profile, potentially affecting its efficacy and safety. nih.gov

| Interacting Drug | Enzyme System | Observed Effect on Indapamide Metabolism (In Vitro) | Pharmacokinetic Consequence (In Vivo, Rats) |

|---|---|---|---|

| Felodipine | CYP3A4 / CYP2C19 nih.govresearchgate.net | Significant inhibition (Max rate: 82.6%) nih.govresearchgate.net | Elevated plasma concentration and prolonged half-life nih.govresearchgate.net |

| Nifedipine | CYP3A4 / CYP2C19 nih.govresearchgate.net | Significant inhibition (Max rate: 72%) nih.govresearchgate.net | Not specified in provided results |

| Nitrendipine | CYP3A4 / CYP2C19 nih.govresearchgate.net | Significant inhibition (Max rate: 95%) nih.govresearchgate.net | Not specified in provided results |

| Telmisartan | CYP3A4 / CYP2C19 nih.gov | No significant inhibition semanticscholar.org | Not specified in provided results |

| Irbesartan | CYP3A4 / CYP2C19 nih.gov | No significant inhibition semanticscholar.org | Not specified in provided results |

| Valsartan | CYP3A4 / CYP2C19 nih.gov | No significant inhibition semanticscholar.org | Not specified in provided results |

Mechanistic and Pre Clinical Pharmacodynamic Research Enabled by Labeled Indapamide

Probing Carbonic Anhydrase Isoform Selectivity and Binding Kinetics

Indapamide's interaction with carbonic anhydrase (CA) is a significant aspect of its pharmacological profile. Research has shown that indapamide (B195227) and related diuretics, which contain primary sulfamoyl moieties, are inhibitors of various human carbonic anhydrase (hCA) isoforms. youtube.com The use of labeled compounds in competitive binding assays and kinetic studies allows for a detailed understanding of these interactions.

Studies have reevaluated the inhibitory activity of several diuretics, including indapamide, against a panel of 12 human CA isozymes. youtube.com These investigations revealed that indapamide is a potent inhibitor of several isoforms, including CA VII, IX, XII, and XIII, with inhibition constants (Kᵢ) in the low nanomolar range. youtube.com In contrast, its inhibition of the widespread isozyme CA II is much weaker. nih.gov

Table 1: Inhibitory Activity of Indapamide against Select Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA II | 2520 |

| hCA VII | Low nanomolar |

| hCA IX | Low nanomolar |

| hCA XII | Low nanomolar |

| hCA XIII | Low nanomolar |

This table is generated based on data from multiple sources indicating relative inhibitory potency.

Investigation of Renal and Vascular Mechanisms via Labeled Precursors

The antihypertensive effect of indapamide extends beyond its diuretic action, involving direct vascular effects. The ability to accurately measure indapamide and its downstream mediators, facilitated by labeled standards, has been crucial in dissecting these mechanisms.

Pre-clinical research in spontaneously hypertensive rats (SHRs) has demonstrated that indapamide's blood pressure-lowering effect is mediated, in part, by the cytochrome P450 (P450) epoxygenase system and the production of epoxyeicosatrienoic acids (EETs). nih.govpatsnap.com

Treatment with indapamide was found to increase the expression of CYP2C23, a key enzyme in the production of EETs in the rat kidney. nih.govpatsnap.com Concurrently, it decreased the expression of soluble epoxide hydrolase (sEH), the enzyme responsible for degrading EETs into less active dihydroxyeicosatrienoic acids (DiHETs). nih.govpatsnap.com This dual action leads to an increase in the bioavailability of vasodilatory and anti-inflammatory EETs, such as 11,12-EET and 14,15-EET, in the kidney and urine, while decreasing the levels of their corresponding DiHETs. nih.govpatsnap.com This effect appears to be specific, as no significant changes were observed in the expression of other cytochrome P450 isoforms like CYP4A1 or CYP2J3. nih.govpatsnap.com

Table 2: Effect of Indapamide on the EET Pathway in Spontaneously Hypertensive Rats

| Parameter | Change with Indapamide Treatment |

|---|---|

| CYP2C23 Expression | Increased |

| Soluble Epoxide Hydrolase (sEH) Expression | Decreased |

| 11,12-EET and 14,15-EET Levels | Increased |

| 11,12-DiHET and 14,15-DiHET Levels | Decreased |

This table summarizes findings from research on spontaneously hypertensive rats. nih.govpatsnap.com

Indapamide has also been shown to ameliorate oxidative stress in the renal cortex. nih.gov In studies with spontaneously hypertensive rats, a model known for increased oxidative stress, indapamide treatment led to a reduction in the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage. nih.gov This antioxidant effect is thought to be linked to the increase in EET production, as EETs are known to possess antioxidant properties. nih.gov

Tracing Effects on Ion Homeostasis and Transport Mechanisms in Renal Studies

The diuretic and antihypertensive properties of indapamide are intrinsically linked to its effects on renal ion handling. The use of precise analytical methods, underpinned by labeled standards, allows for the accurate measurement of urinary electrolyte excretion.

A notable effect of indapamide is its ability to reduce urinary calcium excretion, a property that distinguishes it from some other classes of diuretics. drugbank.commedscape.com In studies involving patients with recurrent calcium nephrolithiasis and essential hypertension, indapamide treatment significantly lowered calciuria. drugbank.com One study reported a mean fall in calcium excretion of 53% by the seventh day of treatment. drugbank.com This hypocalciuric effect is believed to result from a direct renal action of the drug. drugbank.com

In addition to reducing calcium excretion, indapamide has been observed to increase the urinary magnesium to calcium ratio. drugbank.com In one study, this ratio increased by an average of 167% after seven days of treatment, suggesting a differential effect on the renal handling of these two divalent cations. drugbank.com This alteration in ion excretion occurs without a pronounced diuretic effect at standard antihypertensive doses, highlighting a specific tubular action of the drug. drugbank.com

Table 3: Effect of Indapamide on Urinary Ion Excretion in Humans

| Parameter | Reported Change with Indapamide Treatment |

|---|---|

| Urinary Calcium Excretion | Decreased (by up to 53%) |

| Urinary Magnesium/Calcium Ratio | Increased (by up to 167%) |

This table presents data from clinical studies on patients with nephrolithiasis and hypertension. drugbank.com

Effects on Phosphate (B84403) Metabolism

Preclinical research in animal models has demonstrated that indapamide exerts a significant influence on phosphate homeostasis. Studies in normal anesthetized rats revealed a dose-dependent effect on the renal handling of phosphate. nih.gov Intravenous administration of indapamide resulted in a marked increase in the fractional excretion of phosphate, with higher doses eliciting a greater phosphaturic effect. nih.gov This was accompanied by a corresponding decrease in plasma phosphate concentrations. nih.gov

The investigation also showed that this impact on external phosphate balance was associated with a significant reduction in the total inorganic phosphate content within the kidney cortex and skeletal muscle. nih.gov These findings suggest that indapamide's mechanism may involve alterations in phosphate transport within the renal tubules. nih.gov While the primary diuretic action of indapamide is related to sodium reabsorption, its effects on phosphate are distinct and significant. nih.gov Prolonged administration of indapamide in therapeutic contexts has been associated with hypophosphatemia, a finding consistent with these preclinical observations. medscape.comdrugs.com

Table 1: Effect of Intravenous Indapamide on Phosphate Metabolism in Rats nih.gov

| Indapamide Concentration | Change in Plasma Phosphate (mg/dl) | Increase in Fractional Excretion of Phosphate (%) |

|---|---|---|

| 1 x 10-5 M | 6.4 to 4.2 | 17 to 44 |

| 1 x 10-4 M | 6.6 to 4.8 | 24 to 53 |

| 1 x 10-3 M | 7.0 to 4.5 | 18 to 75 |

Exploration of Cellular and Molecular Interactions beyond Renal Function in Pre-clinical Models

Beyond its established role as a diuretic and antihypertensive agent, preclinical studies have uncovered indapamide's interactions with cellular processes in other tissues, notably bone and pancreatic beta-cells.

In vivo and in vitro preclinical models have provided evidence for a bone-protective effect of indapamide, primarily through the inhibition of bone resorption.

In a study using spontaneously hypertensive rats (SHRs) fed a high sodium diet—a condition known to induce bone loss—treatment with indapamide reversed sodium-induced bone loss and decreased bone resorption. nih.gov This effect was observed independently of changes in serum parathyroid hormone levels. nih.gov The treated group showed a significant increase in trabecular bone volume and a decrease in trabecular separation. nih.gov Furthermore, a biomarker for bone resorption, the urinary excretion of pyridinoline, was significantly reduced by indapamide treatment. nih.gov

Table 2: Effect of Indapamide (IDP) on Bone Parameters in Hypertensive Rats on a High Sodium Diet nih.gov

| Parameter | High Sodium Diet (Control) | High Sodium Diet + IDP | Significance (p-value) |

|---|---|---|---|

| Trabecular Bone Volume (%) | 11.99 ± 0.78 | 16.52 ± 1.04 | < 0.05 |

| Pyridinoline/Creatinine (nmol/mmol) | 195.18 ± 22.34 | 136.39 ± 9.62 | < 0.05 |

In vitro studies have further elucidated the cellular mechanisms behind these observations. Indapamide has been shown to directly decrease bone resorption in organ cultures. researchgate.netnih.gov The mechanism appears to involve a direct effect on bone cells, as indapamide decreased the differentiation of osteoclasts, the cells responsible for bone breakdown. researchgate.netnih.gov This was demonstrated by a marked reduction in the number of osteoclasts developing in co-cultures of bone marrow and osteoblast-like cells. nih.gov Interestingly, indapamide was also found to increase the proliferation of osteoblast-like cells, which are responsible for bone formation. researchgate.netnih.gov The antiresorptive effect appears to be mediated, at least in part, by a direct action on hematopoietic precursors of the osteoclast lineage. nih.gov

The potential effects of diuretic agents on glucose metabolism and insulin (B600854) secretion are of significant interest. Preclinical research using animal models of type 2 diabetes has investigated the specific impact of indapamide.

In a study involving experimentally-induced type 2 diabetic rats, treatment with indapamide for four weeks led to a significant improvement in serum insulin levels. mdpi.com Compared to the diabetic control group, which exhibited a 93% reduction in serum insulin, the indapamide-treated group showed a significant, 6.3-fold increase in serum insulin. mdpi.com This finding suggests that indapamide may have a beneficial effect on insulin secretion in a diabetic state. mdpi.com

Table 3: Effect of Indapamide (INDA) on Serum Insulin in a Rat Model of Type 2 Diabetes mdpi.com

| Group | Effect on Serum Insulin Level |

|---|---|

| Diabetic Control | ~93% reduction vs. Normal Control |

| Diabetic + INDA | ~6.3-fold increase vs. Diabetic Control |

Other studies in rats and mice have also been conducted to specifically examine the effects of indapamide on glucose tolerance and insulin secretion. nih.gov While some thiazide-related diuretics have been postulated to potentially inhibit insulin secretion, particularly in the context of hypokalemia, the direct effects of indapamide in preclinical models point towards a more complex and potentially favorable interaction with pancreatic beta-cell function. mdpi.comoup.com

Future Directions and Emerging Research Avenues for Indapamide 13c D3

Development of Novel Labeled Analogs for Targeted Research Questions

The synthesis of novel stable isotope-labeled analogs of Indapamide (B195227), beyond the ¹³C and deuterium (B1214612) labels, holds promise for addressing highly specific research questions. By strategically placing different isotopes (e.g., ¹⁵N, ¹⁸O) or combinations thereof at various positions within the Indapamide molecule, researchers can create a suite of tools to dissect intricate metabolic pathways and drug interactions with greater precision. For instance, a ¹⁵N-labeled analog could be instrumental in tracking nitrogen metabolism influenced by Indapamide, while an ¹⁸O-labeled version might elucidate oxygenation-dependent metabolic transformations. These tailored analogs facilitate the differentiation of endogenous versus exogenous compounds and the precise tracking of metabolic fates, which is crucial for understanding drug efficacy and potential off-target effects acs.orgsymeres.comacanthusresearch.com. This approach allows for the development of site-specific tracers, enabling the elucidation of reaction mechanisms and the quantitative analysis of metabolic fluxes with high fidelity symeres.commdpi.com.

Integration with Advanced Imaging Techniques for In Vivo Tracing and Distribution Mapping

The integration of Indapamide-13C-d3 with advanced imaging techniques offers unprecedented opportunities for visualizing and quantifying drug distribution and target engagement within living organisms. Techniques such as Mass Spectrometry Imaging (MSI) can map the spatial distribution of labeled Indapamide and its metabolites directly within tissue sections, providing high-resolution insights into pharmacokinetics and tissue-specific accumulation acs.orgcreative-proteomics.com. Furthermore, advancements in hyperpolarized MRI or other advanced imaging modalities, when coupled with the precise detection capabilities afforded by stable isotopes, could potentially enable non-invasive, real-time monitoring of drug dynamics in vivo. This would allow for a deeper understanding of how Indapamide interacts with its targets and distributes throughout the body, aiding in the optimization of therapeutic strategies and the identification of novel therapeutic targets acs.orgcreative-proteomics.commdpi.com.

Application in "Omics" Research for Systems-Level Understanding of Biochemical Pathways

This compound serves as a powerful probe for systems-level investigations within "omics" research, particularly in metabolomics and fluxomics. By introducing labeled Indapamide into cellular or organismal systems, researchers can trace its metabolic fate and its influence on endogenous metabolic pathways acs.orgsilantes.comnih.gov. In metabolomics, stable isotope labeling allows for accurate quantification of metabolites and the elucidation of metabolic fluxes, revealing how Indapamide perturbs cellular energy production, biosynthesis, and signaling pathways creative-proteomics.comsilantes.comnih.gov. This approach can uncover previously unknown metabolic adaptations or dependencies induced by the drug, contributing to a comprehensive understanding of its systemic effects and potential therapeutic synergies or antagonisms. For example, studies using labeled glucose have elucidated glucose metabolism in cancer, demonstrating how such tracers can map metabolic networks and reveal drug-induced alterations mdpi.commdpi.com.

Role in Understanding Pre-clinical Drug Resistance and Variability in Response

Stable isotope-labeled compounds like this compound are critical for dissecting the complex mechanisms underlying pre-clinical drug resistance and inter-individual variability in drug response. By comparing the metabolic profiles and drug disposition in resistant versus susceptible cell lines or animal models, researchers can identify key metabolic alterations or pathways that confer resistance mdpi.comresearchgate.netnih.gov. For instance, tracking the metabolism of labeled Indapamide in different cell populations could reveal differential drug inactivation, activation, or efflux mechanisms. Furthermore, stable isotope tracing can help elucidate pharmacogenomic factors influencing drug metabolism and response variability by quantifying drug metabolites in diverse genetic backgrounds, thereby contributing to the development of personalized medicine approaches mdpi.comresearchgate.netnih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.